molecular formula C13H24O2 B1615124 (2E,6Z)-1,1-Diethoxynona-2,6-diene CAS No. 67674-36-6

(2E,6Z)-1,1-Diethoxynona-2,6-diene

Katalognummer: B1615124
CAS-Nummer: 67674-36-6
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: GCIRJCKOUVCUBZ-NJHWEWLZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by its unique structure, which includes two ethoxy groups and a conjugated diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene can be achieved through a Wittig reaction. This involves the reaction of a (6,6-dialkoxy-4-hexenylidene)triphenylphosphorane compound with propanal to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as tetrahydrofuran (THF), and may require a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,6Z)-1,1-Diethoxynona-2,6-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nonadienal or nonanoic acid, while reduction can produce nonane derivatives.

Wissenschaftliche Forschungsanwendungen

(2E,6Z)-1,1-Diethoxynona-2,6-diene has several scientific research applications, including:

Wirkmechanismus

The mechanism by which (2E,6Z)-1,1-Diethoxynona-2,6-diene exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows it to undergo cycloaddition reactions, such as the Diels-Alder reaction, which can form cyclic compounds. The ethoxy groups can be hydrolyzed or substituted, providing versatility in its chemical behavior. Molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E,4Z)-2,4-Hexadienal: Another conjugated diene with similar reactivity but different functional groups.

    (2E,6Z)-2,6-Nonadienal: Similar structure but lacks the ethoxy groups, leading to different reactivity and applications.

    (2E,4E)-2,4-Hexadien-1-ol: Contains a hydroxyl group instead of ethoxy groups, affecting its chemical properties.

Uniqueness

(2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its combination of a conjugated diene system and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

67674-36-6

Molekularformel

C13H24O2

Molekulargewicht

212.33 g/mol

IUPAC-Name

(2E,6E)-1,1-diethoxynona-2,6-diene

InChI

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7+,12-11+

InChI-Schlüssel

GCIRJCKOUVCUBZ-NJHWEWLZSA-N

SMILES

CCC=CCCC=CC(OCC)OCC

Isomerische SMILES

CC/C=C/CC/C=C/C(OCC)OCC

Kanonische SMILES

CCC=CCCC=CC(OCC)OCC

Dichte

0.860-0.868

Physikalische Beschreibung

colourless oily liquid with a fresh, green, cucumber odour

Löslichkeit

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.